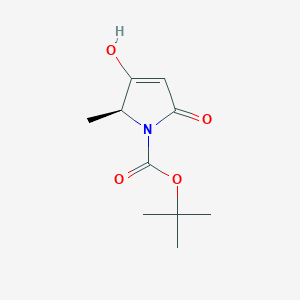

(S)-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Descripción general

Descripción

(S)-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of the tert-butyl group, hydroxy group, and carboxylate group makes it a versatile intermediate in various chemical reactions and synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acetoacetate and an appropriate amine.

Formation of Intermediate: The initial step involves the condensation of tert-butyl acetoacetate with the amine to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of specific catalysts to enhance the reaction rate and yield.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.

Purification: Techniques such as crystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds, including (S)-tert-butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, exhibit antimicrobial properties. These compounds have been synthesized and tested against various bacterial strains, demonstrating efficacy that could lead to the development of new antibiotics .

Anticancer Properties

Studies have shown that certain pyrrole derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with biological targets involved in cell growth and apoptosis. For instance, research has highlighted its potential in targeting specific pathways in cancer cells, suggesting a role in anticancer drug development .

Organic Synthesis

Building Block for Heterocycles

this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups facilitate various chemical transformations, making it useful in the preparation of novel materials and pharmaceuticals .

Reagent in Chemical Reactions

This compound can act as a reagent in several organic reactions, including Michael additions and cycloadditions. Its reactivity profile allows chemists to utilize it in synthesizing other valuable chemical entities efficiently .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its ability to form cross-links can improve the mechanical strength and thermal stability of polymers .

Nanomaterials Development

Recent advancements have demonstrated the potential use of this compound in the synthesis of nanomaterials. By modifying its structure, researchers can create nanoparticles with specific functionalities for applications in drug delivery and imaging .

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Antimicrobial Activity of Pyrrole Derivatives | To evaluate the antimicrobial effects of pyrrole derivatives | Showed significant inhibition against Gram-positive bacteria |

| Synthesis of Novel Heterocycles | To develop new synthetic routes using pyrrole derivatives | Successfully synthesized complex heterocycles with improved yields |

| Polymer Enhancement Studies | To assess the impact of pyrrole compounds on polymer properties | Enhanced mechanical strength and thermal stability observed |

Mecanismo De Acción

The mechanism of action of (S)-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the hydroxy and carbonyl groups allows it to participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

®-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: The enantiomer of the compound, with similar chemical properties but different biological activity.

tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: The racemic mixture containing both (S) and ® enantiomers.

Uniqueness

(S)-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the tert-butyl group also imparts steric hindrance, influencing its reactivity and interactions with other molecules.

Actividad Biológica

(S)-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the fields of antiviral and antibacterial research. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

- Molecular Formula : C10H15NO4

- Molecular Weight : 213.23 g/mol

- CAS Number : 223678-66-8

- Purity : ±97% .

Biological Activity Overview

Research indicates that pyrrole derivatives, including this compound, exhibit various biological activities:

-

Antiviral Activity :

- Compounds with similar structures have been shown to have antiviral properties against several viruses. For instance, certain β-amino acid moiety-containing heterocycles demonstrated antiviral activity against tobacco mosaic virus and herpes simplex virus (HSV) .

- In a study, pyrrole derivatives exhibited significant anti-HSV activity, suggesting that modifications to the pyrrole structure could enhance antiviral efficacy .

-

Antibacterial Activity :

- Pyrrole derivatives have been recognized for their antibacterial properties. A study reported that pyrrolyl benzamide derivatives showed activity against Staphylococcus aureus with MIC values as low as 3.125 μg/mL .

- Another research highlighted that certain pyrrole derivatives inhibited Mycobacterium tuberculosis with promising MIC values, indicating potential for developing new antituberculosis agents .

Table 1: Antiviral and Antibacterial Activities of Pyrrole Derivatives

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways are suggested based on related compounds:

-

Inhibition of Viral Replication :

- Many pyrrole derivatives interfere with viral replication processes by inhibiting key viral enzymes or blocking viral entry into host cells.

-

Bacterial Cell Wall Disruption :

- Some compounds disrupt bacterial cell wall synthesis or function, leading to cell lysis and death.

Propiedades

IUPAC Name |

tert-butyl (2S)-3-hydroxy-2-methyl-5-oxo-2H-pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h5-6,12H,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOXJZVUXFUVOA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=CC(=O)N1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=CC(=O)N1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724904 | |

| Record name | tert-Butyl (2S)-3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223678-66-8 | |

| Record name | tert-Butyl (2S)-3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.